Urease-IN-11

Description

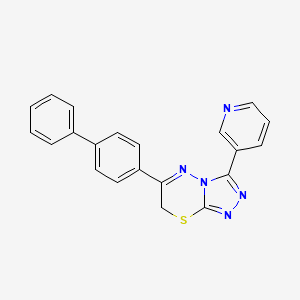

Urease-IN-11 (Compound 6e) is a competitive urease inhibitor with an IC50 value of 10.41 µM, demonstrating potent activity against urease enzymes implicated in pathologies such as gastritis and peptic ulcers . Its molecular formula is C21H15N5S, with a molecular weight of 369.44 g/mol and a CAS registry number of 517906-12-6 . The compound is stored at -20°C (powder) or -80°C (in solvent) to maintain stability, reflecting its sensitivity to environmental conditions .

Properties

Molecular Formula |

C21H15N5S |

|---|---|

Molecular Weight |

369.4 g/mol |

IUPAC Name |

6-(4-phenylphenyl)-3-pyridin-3-yl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |

InChI |

InChI=1S/C21H15N5S/c1-2-5-15(6-3-1)16-8-10-17(11-9-16)19-14-27-21-24-23-20(26(21)25-19)18-7-4-12-22-13-18/h1-13H,14H2 |

InChI Key |

RKABLEANQKUEMP-UHFFFAOYSA-N |

Canonical SMILES |

C1C(=NN2C(=NN=C2S1)C3=CN=CC=C3)C4=CC=C(C=C4)C5=CC=CC=C5 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Urease-IN-11 typically involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under controlled conditions. The exact synthetic route may vary depending on the desired purity and yield of the final product. Common reagents used in the synthesis include organic solvents, catalysts, and specific reactants that facilitate the formation of the desired chemical structure.

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process to produce larger quantities of the compound. This often requires optimization of reaction conditions, such as temperature, pressure, and reaction time, to ensure consistent quality and yield. Additionally, purification techniques, such as crystallization and chromatography, are employed to isolate the final product from impurities.

Chemical Reactions Analysis

Types of Reactions

Urease-IN-11 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert this compound into reduced forms with different chemical properties.

Substitution: Substitution reactions involve the replacement of specific atoms or groups within the molecule with other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts that facilitate substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield oxidized derivatives with altered chemical properties, while substitution reactions can produce a range of substituted compounds with different functional groups.

Scientific Research Applications

Urease-IN-11 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and studies involving urease inhibition.

Biology: Employed in studies investigating the role of urease in biological systems and its inhibition.

Medicine: Potential therapeutic applications in treating infections caused by urease-producing pathogens, such as Helicobacter pylori, which is associated with gastric ulcers and other gastrointestinal diseases.

Industry: Utilized in industrial processes that require the inhibition of urease activity, such as the treatment of agricultural soils to prevent ammonia volatilization.

Mechanism of Action

Urease-IN-11 exerts its effects by binding to the active site of the urease enzyme, thereby inhibiting its catalytic activity. The compound interacts with the nickel ions present in the active site, preventing the hydrolysis of urea into ammonia and carbon dioxide. This inhibition disrupts the nitrogen cycle and affects the survival and virulence of urease-producing pathogens.

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Comparative Analysis of Urease Inhibitors

Key Findings and Differentiation

Potency and Selectivity : this compound’s IC50 of 10.41 µM positions it as a moderately potent inhibitor. Compounds with sub-micromolar IC50 values (e.g., thiourea derivatives like acetohydroxamic acid, IC50 ~0.2 µM) typically exhibit superior efficacy but may suffer from toxicity or poor pharmacokinetics .

Mechanistic Advantage: As a competitive inhibitor, this compound directly competes with urea for the enzyme’s active site, a feature shared with fluorofamide (IC50 ~8.5 µM) . Non-competitive inhibitors (e.g., bismuth subsalicylate) bind allosterically, offering complementary therapeutic pathways.

Structural Optimization : The sulfur-containing heterocyclic structure of this compound may enhance binding affinity compared to simpler amines or amides. For example, thiazole-based inhibitors often show improved metabolic stability over imidazole analogues .

Molecular Weight Considerations : With a molecular weight of 369.44 g/mol, this compound falls within the acceptable range for drug-like molecules (typically <500 g/mol), suggesting favorable absorption and distribution profiles compared to heavier analogues .

Research Implications and Limitations

- Therapeutic Potential: this compound’s competitive mechanism and moderate potency make it a viable candidate for preclinical studies, particularly in Helicobacter pylori-associated diseases .

- Gaps in Data : The evidence provided lacks explicit comparative studies with other inhibitors (e.g., AHA, fluorofamide). Future work should prioritize head-to-head enzymatic assays and in vivo efficacy trials .

- Structural Modifications : Introducing electron-withdrawing groups or optimizing the heterocyclic core could enhance this compound’s binding kinetics and selectivity .

Notes on Methodology

- Literature Survey : Cross-referencing databases like CAS/SciFinder is critical to identify structurally or functionally similar compounds and avoid redundant research .

- Data Synthesis : Evaluations must consider scientific accuracy, relevance, and bias, per academic standards .

- Referencing : Adherence to ACS citation guidelines ensures credibility and traceability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.